N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
Brand Name: Vulcanchem
CAS No.: 849776-24-5
VCID: VC3860725
InChI: InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H
SMILES: CN(C)CCN(C)C(=N)N.I
Molecular Formula: C6H17IN4
Molecular Weight: 272.13 g/mol

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

CAS No.: 849776-24-5

Cat. No.: VC3860725

Molecular Formula: C6H17IN4

Molecular Weight: 272.13 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide - 849776-24-5

Specification

CAS No. 849776-24-5
Molecular Formula C6H17IN4
Molecular Weight 272.13 g/mol
IUPAC Name 1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide
Standard InChI InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H
Standard InChI Key AXHOUBAVZCHJKM-UHFFFAOYSA-N
SMILES CN(C)CCN(C)C(=N)N.I
Canonical SMILES CN(C)CCN(C)C(=N)N.I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a guanidine core (C(NH₂)₂⁺) substituted with a 2-(dimethylamino)ethyl group and a methyl group. The positive charge of the guanidinium ion is balanced by an iodide anion, forming a stable salt . Key structural identifiers include:

  • SMILES: CN(C)CCN(C)C(=N)N.I

  • InChIKey: AXHOUBAVZCHJKM-UHFFFAOYSA-N

The dimethylaminoethyl side chain introduces both hydrophilicity and basicity, while the methyl group enhances steric stability.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight272.13 g/mol
Melting Point107.5–113.5°C
Boiling Point257.7°C at 760 mmHg
Flash Point109.6°C
LogP (Partition Coefficient)1.17

The relatively low LogP value indicates moderate hydrophilicity, facilitating solubility in polar solvents like water or ethanol .

Synthesis and Manufacturing

Quality Control

Analytical techniques such as HPLC, NMR, and LC-MS ensure batch consistency . Critical quality attributes include:

  • Residual solvent levels (e.g., ethanol ≤0.5%).

  • Heavy metal contamination ≤10 ppm.

  • Purity ≥99% by area normalization in HPLC .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a versatile building block in medicinal chemistry. Its guanidine moiety acts as a:

  • Catalyst in nucleophilic substitutions.

  • Ligand for metal-catalyzed cross-couplings .

Notably, it has been employed in synthesizing kinase inhibitors and antiviral agents, where the dimethylaminoethyl group enhances target binding affinity .

Drug Discovery Case Study

In a 2023 study, researchers utilized this compound to develop a JAK2/STAT3 inhibitor for inflammatory diseases. The dimethylaminoethyl side chain facilitated intracellular uptake, while the hydroiodide counterion improved crystallinity for X-ray diffraction analysis .

ParameterValueSource
LD50 (Oral, Rat)>2,000 mg/kg
NFPA Health Hazard2 (Moderate)
Recommended PPEGloves, goggles, lab coat

Comparative Analysis with Related Compounds

Structural Analogues

Compared to N-[2-(diethylamino)ethyl]-N-methylguanidine hydrobromide, the dimethylaminoethyl variant exhibits:

  • Higher solubility in aqueous media due to reduced hydrophobicity.

  • Lower thermal stability (melting point ~20°C lower) .

Functional Analogues

Dodecylamine hydroiodide (CAS 34099-97-3) shares the hydroiodide counterion but lacks the guanidine core, resulting in inferior catalytic activity in organic reactions .

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